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molecular formula C13H15FN2O4 B1321497 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 252336-82-6

8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1321497
M. Wt: 282.27 g/mol
InChI Key: XAJNIEIAXJLLRC-UHFFFAOYSA-N
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Patent
US07141583B2

Procedure details

3,4-Difluoronitrobenzene (15.53 g, 0.098 M) was dissolved in acetonitrile (150 ml), and treated with N,N-diisopropylethylamine (31.5 g, 0.244 M) and 1,4-dioxa-8-aza-spiro[4,5]decane (15.36 g, 0.107 M). The mixture was stirred and heated to reflux for 18 hours. After cooling, product precipitated as a yellow solid, and was filtered off (16.1 g); further product could be obtained by concentrating the residues (8.43 g).
Quantity
15.53 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.C(N(CC)C(C)C)(C)C.[O:21]1[C:25]2([CH2:30][CH2:29][NH:28][CH2:27][CH2:26]2)[O:24][CH2:23][CH2:22]1>C(#N)C>[O:21]1[C:25]2([CH2:30][CH2:29][N:28]([C:7]3[CH:6]=[CH:5][C:4]([N+:9]([O-:11])=[O:10])=[CH:3][C:2]=3[F:1])[CH2:27][CH2:26]2)[O:24][CH2:23][CH2:22]1

Inputs

Step One
Name
Quantity
15.53 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)[N+](=O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
31.5 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
15.36 g
Type
reactant
Smiles
O1CCOC12CCNCC2

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
product precipitated as a yellow solid
FILTRATION
Type
FILTRATION
Details
was filtered off (16.1 g)
CUSTOM
Type
CUSTOM
Details
further product could be obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the residues (8.43 g)

Outcomes

Product
Name
Type
Smiles
O1CCOC12CCN(CC2)C2=C(C=C(C=C2)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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